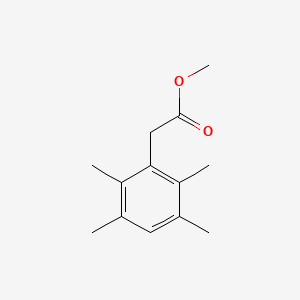

(2,3,5,6-Tetramethylphenyl)acetic acid methyl ester

説明

(2,3,5,6-Tetramethylphenyl)acetic acid methyl ester (CAS: Not explicitly provided; referred to in ) is a methyl ester derivative of a tetramethylphenyl-substituted acetic acid. This compound features a sterically hindered 2,3,5,6-tetramethylphenyl group attached to an acetic acid backbone, esterified with a methyl group. Its structural rigidity and electron-rich aromatic system make it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.

特性

IUPAC Name |

methyl 2-(2,3,5,6-tetramethylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8-6-9(2)11(4)12(10(8)3)7-13(14)15-5/h6H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTMTDBXDYOONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CC(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-Tetramethylphenyl)acetic acid methyl ester typically involves the esterification of (2,3,5,6-Tetramethylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of (2,3,5,6-Tetramethylphenyl)acetic acid methyl ester follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The esterification reaction is monitored and controlled to ensure high purity and efficiency .

化学反応の分析

Types of Reactions

(2,3,5,6-Tetramethylphenyl)acetic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (2,3,5,6-Tetramethylphenyl)acetic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

Oxidation: (2,3,5,6-Tetramethylphenyl)acetic acid.

Reduction: (2,3,5,6-Tetramethylphenyl)ethanol.

Substitution: Various substituted esters depending on the reagents used.

科学的研究の応用

(2,3,5,6-Tetramethylphenyl)acetic acid methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2,3,5,6-Tetramethylphenyl)acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2,3,5,6-Tetramethylphenyl)acetic acid, which can then interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Methyl 4-Azido-2,3,5,6-tetrafluorobenzoate

- Structure : A fluorinated aromatic ester with an azide group at the para position ().

- Key Differences :

- Replaces the tetramethylphenyl group with a tetrafluoro-substituted benzene ring.

- Introduces an azide (-N₃) functional group, enabling click chemistry applications.

- Applications : Used in synthesizing cyanine polyelectrolytes for organic electronics ().

- Stability : The electron-withdrawing fluorine substituents enhance resistance to electrophilic attack compared to the electron-donating methyl groups in the target compound.

5-(2,3,5,6-Tetramethylphenyl)-1H-Pyrazole-3-carboxylic Acid Methyl Ester

- Structure : Integrates a pyrazole ring fused to the tetramethylphenyl group ().

- Key Differences :

- Replaces the acetic acid backbone with a pyrazole-carboxylic acid system.

- Adds a heterocyclic nitrogen-rich core, altering electronic properties.

- Applications : High-purity API intermediate (NLT 97% purity) for pharmaceutical research ().

- Reactivity : The pyrazole ring enhances hydrogen-bonding capacity, influencing solubility and target binding in drug design.

Functional Group Variants

N-(2,3,5,6-Tetramethylphenyl)carbamic Acid Ethyl Ester

- Structure : Substitutes the acetic acid methyl ester with a carbamic acid ethyl ester ().

- Key Differences :

- Replaces the acetic acid group with a carbamate (-OCONH-) linkage.

- Uses an ethyl ester instead of methyl.

- Applications: Potential use in urea-based pharmaceuticals or agrochemicals.

- Stability : Carbamates are generally more hydrolytically stable than acetates under physiological conditions.

2,3,5,6-Tetramethylphenyl Trifluoroacetate

Comparative Data Table

Pharmaceutical Relevance

Industrial Challenges

- The discontinued status of the target compound () contrasts with the high-yield synthesis of its pyrazole analogue (), suggesting scalability or stability issues in the former.

生物活性

(2,3,5,6-Tetramethylphenyl)acetic acid methyl ester is a compound of interest in various fields of research due to its potential biological activities. Understanding its interactions with biological systems can lead to advancements in medicinal chemistry and therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.

- Molecular Formula : C12H16O2

- CAS Number : 100123-45-6

- Structure : The compound features a methyl ester functional group attached to a tetramethyl-substituted phenyl ring.

The biological activity of (2,3,5,6-Tetramethylphenyl)acetic acid methyl ester is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis to release the active (2,3,5,6-Tetramethylphenyl)acetic acid, which may interact with enzymes and receptors. This interaction can lead to alterations in cellular pathways associated with inflammation and cancer proliferation .

1. Anticancer Potential

Research indicates that (2,3,5,6-Tetramethylphenyl)acetic acid methyl ester may exhibit anticancer properties. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For example:

- IC50 Values : The compound demonstrated varying cytotoxic effects across different cancer cell lines, with lower IC50 values indicating higher potency against specific targets .

| Cell Line | IC50 (μg/mL) | Activity Level |

|---|---|---|

| A549 (Lung) | 30.01 ± 2.14 | Moderate Activity |

| MRC-5 (Normal) | 102.2 ± 1.78 | Weak Activity |

The selectivity index (SI) calculated for the compound suggests a preferential effect on cancer cells over normal cells, highlighting its potential as a selective anticancer agent .

2. Toxicity Profile

The toxicity of (2,3,5,6-Tetramethylphenyl)acetic acid methyl ester has been assessed through various studies:

- Acute Toxicity : Animal studies indicate moderate acute toxicity with an LD50 ranging from 92-209 mg/kg in rats. Observed effects included weakness and prostration .

- Subacute Toxicity : In prolonged exposure studies, significant histopathological changes were noted in the liver and kidneys at higher doses .

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Anticancer Efficacy :

- Researchers investigated the efficacy of (2,3,5,6-Tetramethylphenyl)acetic acid methyl ester against A549 lung cancer cells using both 2D and 3D culture models.

- Results indicated significant cytotoxicity with a calculated selectivity index greater than 3, suggesting selective toxicity towards cancer cells without affecting normal cells .

- Toxicological Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。